molecular formula C9H7NO B1666331 4-Hydroxyquinoline CAS No. 611-36-9

4-Hydroxyquinoline

Cat. No.: B1666331
CAS No.: 611-36-9
M. Wt: 145.16 g/mol
InChI Key: PMZDQRJGMBOQBF-UHFFFAOYSA-N
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Description

Kynurenine is a metabolite derived from the essential amino acid tryptophan. It plays a crucial role in the kynurenine pathway, which is responsible for the catabolism of tryptophan into several bioactive compounds. This pathway is significant in various physiological processes, including immune response, neuroprotection, and the regulation of inflammation .

Biochemical Analysis

Biochemical Properties

4-Hydroxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often complex and multifaceted. For instance, it forms the core moiety of antibacterials , indicating its interaction with bacterial proteins and enzymes.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. Some derivatives of this compound have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The central structural motif in the alkylquinolones is the 4-quinoline core, which can participate in both electrophilic and nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kynurenine can be synthesized through the enzymatic oxidation of tryptophan. The primary enzymes involved in this process are indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to form kynurenine .

Industrial Production Methods

Industrial production of kynurenine typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the kynurenine pathway. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of kynurenine .

Chemical Reactions Analysis

Types of Reactions

Kynurenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kynurenine and its derivatives have numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studied for its role in the immune response and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals .

Comparison with Similar Compounds

Kynurenine is unique compared to other similar compounds due to its diverse range of biological activities. Similar compounds include:

Kynurenine stands out due to its dual role in both promoting and regulating immune responses and its involvement in neuroprotection and inflammation regulation.

Properties

IUPAC Name

1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZDQRJGMBOQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209980
Record name 4-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-37-3, 611-36-9
Record name 4(1H)-Quinolinone
Source CAS Common Chemistry
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Record name 4-Hydroxyquinoline
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Record name 4-Hydroxyquinoline
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Record name 529-37-3
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Record name 4-Quinolinol
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Record name 4-Hydroxyquinoline
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Record name Quinolin-4-ol
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Record name 4-HYDROXYQUINOLINE
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Synthesis routes and methods I

Procedure details

Diphenyl ether (500 ml) was heated to reflux, ethyl 2-isobutyryl-3-(2-(benzoyloxymethyl)phenylaminoacrylate (29.3 g, 74.1 mmol) added, and heating continued for 15 minutes. The bulk of the diphenyl ether was removed by vacuum distillation, and the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane) and recrystallized from ethyl acetate to give 3-isobutyryl-8-benzoyloxymethyl)-4(1H)-quinolone (11.9 g, 46%), m.p. 158°-160°.
Name
2-(benzoyloxymethyl)phenylaminoacrylate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

A mixture of 1-[4-(3-acetylphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentyl]-1-H-quinolin-4-one (60 mg, 0.14 mmol), potassium carbonate (79 mg, 0.57 mmol), and hydroxylamine hydrochloride (39 mg, 0.55 mmol) in methanol (1 mL) was heated at 65° C. for 3 hours, cooled to room temperature, and concentrated in vacuo. The residue was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography to afford 1-(2-hydroxy-4-{3-[1-(hydroxyimino)ethyl]phenyl)}-4-methyl-2-trifluoromethylpentyl)-1H-quinolin-4-one. Yield: 38 mg.
Name
1-[4-(3-acetylphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentyl]-1-H-quinolin-4-one
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The 4(1H)-quinolone-3-carboxylic acid (65.5 g) was stirred and heated in a flask set in a fluidised sand bath at 270° C., under nitrogen, until no more CO2 was evolved (about twenty minutes). The fused mass was allowed to cool and then dissolved in boiling ethanol (400 ml). The solution was treated with charcoal, and filtered. The filtrates were evaporated to dryness, the residue dissolved in boiling n-butanol (80 ml), the solution cooled, and an equal volume of diethyl ether then added. The cream solid was collected and dried to give 4(1H)-quinolone, m.p. 205° C.
Quantity
65.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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